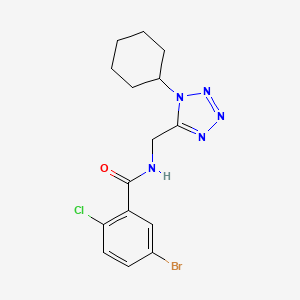

5-bromo-2-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-bromo-2-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide is a synthetic organic compound that features a benzamide core substituted with bromine and chlorine atoms, as well as a tetrazole ring attached to a cyclohexyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Halogenation: Introduction of bromine and chlorine atoms onto the benzamide core.

Tetrazole Formation: Cycloaddition reaction to form the tetrazole ring.

Coupling Reaction: Attachment of the cyclohexyl group to the tetrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

3.1. Formation of the Tetrazole Ring

The tetrazole ring is a crucial component of this compound, often synthesized through multicomponent reactions. Tetrazoles can be formed using methods like the Ugi tetrazole reaction, which involves the reaction of an aldehyde with an isocyanide and an azide in the presence of a base .

3.2. Amide Coupling Reactions

Amide coupling reactions are essential for forming the benzamide core. These reactions typically involve the use of coupling agents such as carbodiimides (e.g., DCC) or aminium salts (e.g., HATU) to facilitate the formation of the amide bond between the benzoyl chloride and the cyclohexyl-tetrazolylmethylamine .

3.3. Halogenation Reactions

The introduction of bromine and chlorine atoms onto the benzamide core involves halogenation reactions. These reactions can be performed using halogenating agents such as bromine or chlorine gas in the presence of a catalyst like aluminum chloride.

Reaction Conditions and Catalysts

Reaction conditions play a critical role in the synthesis of this compound. Controlled temperatures and the choice of solvent are essential for optimizing reaction rates and yields. Catalysts like palladium or copper complexes may be used to facilitate certain steps, such as cross-coupling reactions.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-2-Chloro-N-((1-Cyclohexyl-1H-Tetrazol-5-Yl)methyl)benzamide | Benzamide core with bromine, chlorine, and cyclohexyl-tetrazole | Unique combination of substituents enhancing biological activity |

| 2-Bromo-N-Methylbenzamide | Benzamide core without tetrazole | Lacks tetrazole ring and cyclohexyl substituent |

| 4-Bromo-2-Chlorobenzamide | Similar structure but without cyclohexyl and tetrazole | Does not have cyclohexyl substituent |

| 5-Bromo-N-(Cyclohexyl)-Benzamide | Benzamide core with cyclohexyl but no tetrazole | Lacks chlorine substitution and tetrazole ring |

This comparison highlights the distinctive chemical properties and potential biological activities of this compound compared to simpler analogs.

Future Research Directions

Further research is needed to fully elucidate the compound's mechanism of action and its interactions with biological targets. Experimental data on its pharmacokinetic properties and efficacy in preclinical models will be crucial for assessing its therapeutic potential.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly as an antimicrobial and anticancer agent. The incorporation of the tetrazole moiety is known to enhance the pharmacological properties of compounds, making them more effective against various pathogens.

Case Studies:

- Antimicrobial Activity: Research has shown that derivatives of benzamide compounds exhibit activity against mycobacterial, bacterial, and fungal strains. These studies often involve screening against standards such as isoniazid and ciprofloxacin, demonstrating comparable or superior efficacy .

- Anticancer Potential: Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. The presence of halogens like bromine and chlorine can influence the compound's interaction with biological targets, enhancing its anticancer properties.

Synthesis and Development

The synthetic routes for 5-bromo-2-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide typically involve several steps:

- Halogenation: Introduction of bromine and chlorine onto the benzamide core.

- Tetrazole Formation: Cycloaddition reactions to create the tetrazole ring.

- Coupling Reactions: Attaching the cyclohexyl group to the tetrazole.

These synthetic methods are crucial for developing analogs with improved biological activities.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds has provided insights into how modifications affect biological activity. For instance:

Wirkmechanismus

The mechanism of action of 5-bromo-2-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms, as well as the tetrazole ring, contribute to its binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-bromo-2-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide: shares similarities with other halogenated benzamides and tetrazole-containing compounds.

Benzamides: Compounds like 2-chloro-N-(4-fluorophenyl)benzamide.

Tetrazoles: Compounds such as 5-(4-chlorophenyl)-1H-tetrazole.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties

Biologische Aktivität

5-Bromo-2-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide (CAS Number: 921503-21-1) is a synthetic organic compound with a unique molecular structure that includes a benzamide core, halogen substitutions, and a tetrazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Structure

The molecular formula of this compound is C15H17BrClN5O, with a molecular weight of 398.68 g/mol. The structural features include:

- Bromine and Chlorine Substituents : These halogens enhance the compound's reactivity and may influence its biological activity.

- Tetrazole Ring : Known for its pharmacological properties, this heterocyclic structure is linked to various biological activities.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 398.68 g/mol |

| CAS Number | 921503-21-1 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The mechanism of action for this compound involves its interaction with specific biological targets, such as enzymes or receptors. The presence of bromine and chlorine atoms, along with the tetrazole ring, contributes to its binding affinity and specificity. This compound may exert its effects through:

- Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism.

- Receptor Modulation : Interaction with neurotransmitter receptors, possibly influencing dopaminergic or serotonergic pathways.

Antipsychotic Potential

Recent studies suggest that compounds similar to this compound exhibit antipsychotic properties. The structural similarities with known antipsychotic agents indicate potential efficacy in treating conditions like schizophrenia. A review highlighted that compounds within this class demonstrated significant activity in preclinical models, suggesting a possible mechanism involving dopamine receptor antagonism .

Antimicrobial Activity

The antimicrobial properties of related benzamide derivatives have been documented extensively. Research indicates that compounds featuring halogen substitutions often show enhanced antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MIC) for these compounds were assessed using standard methods such as agar diffusion assays .

Case Studies

Several case studies have illustrated the biological efficacy of similar compounds:

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of benzamide derivatives against Gram-positive and Gram-negative bacteria. Compounds were screened for their MIC values, revealing that certain derivatives exhibited potent antibacterial effects .

- Antidepressant Properties : Another investigation into related tetrazole-containing compounds indicated potential antidepressant effects, suggesting that structural modifications can lead to varied pharmacological profiles .

- Cytotoxic Effects : Research has shown that certain benzamide derivatives can induce cytotoxicity in cancer cell lines, including breast and lung cancer cells. The presence of specific functional groups was correlated with increased cytotoxic activity .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound shares structural characteristics with several known bioactive compounds:

| Compound Name | Activity Type | Key Findings |

|---|---|---|

| 2-chloro-N-(4-fluorophenyl)benzamide | Antipsychotic | Significant receptor binding affinity |

| 5-(4-chlorophenyl)-1H-tetrazole | Antimicrobial | High activity against bacterial strains |

| N-(4-hydroxybenzoyl)-3-methylphenyl | Cytotoxic | Induced apoptosis in cancer cells |

Eigenschaften

IUPAC Name |

5-bromo-2-chloro-N-[(1-cyclohexyltetrazol-5-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrClN5O/c16-10-6-7-13(17)12(8-10)15(23)18-9-14-19-20-21-22(14)11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPSCVQLUBNSBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.